2,6,7-Trimethyldecane
Description
Evolution of Research Perspectives on Complex Aliphatic Hydrocarbons
Historically, research into complex aliphatic hydrocarbons focused on their role as bulk components of fuels and lubricants. The primary goal was the general characterization of mixtures. However, the field has evolved significantly. Modern studies now concentrate on the precise roles individual isomers play in complex chemical systems. This shift is driven by advancements in analytical instrumentation and a growing recognition that subtle structural variations can lead to substantial differences in behavior, from the cetane number of a diesel fuel to the specific biological activity of an insect pheromone. Researchers now investigate the distribution and transformation of these hydrocarbons in environmental contexts, such as petroleum degradation and sediment analysis, to understand geochemical processes and anthropogenic impacts. nih.govresearchgate.netnih.gov The study of branched alkanes has also expanded into materials science and computational chemistry, where the energy landscapes of these molecules are modeled to predict their conformational behavior. colostate.edu
Significance of Stereoisomeric and Constitutional Isomeric Differentiation in Alkanes
Isomers are compounds that share the same molecular formula but have different structural arrangements. In alkanes, this isomerism is a key determinant of their properties.
Constitutional Isomers: These isomers differ in the connectivity of their atoms. For example, 2,6,7-trimethyldecane and 2,6,6-trimethyldecane (B13942731) are constitutional isomers; both have the formula C13H28, but the placement of the methyl groups is different. nih.govmsu.edu This difference in branching affects physical properties such as boiling point, viscosity, and combustion efficiency. Highly branched alkanes are often sought after as fuel additives because they tend to have higher octane (B31449) ratings. smolecule.comlookchem.com
The ability to separate and identify specific isomers is therefore crucial for quality control in the fuel industry, for understanding biological systems, and for accurate environmental analysis.
Current Challenges in the Comprehensive Characterization of Branched Alkane Systems
Despite their simple composition of carbon and hydrogen, the comprehensive characterization of branched alkanes, particularly in complex mixtures, presents significant analytical challenges.
The primary difficulty lies in the sheer number of possible isomers for a given carbon number, which increases exponentially with the size of the molecule. These isomers often have very similar physical properties, leading to co-elution in chromatographic separations. oup.comosti.gov Standard mass spectrometry can also be insufficient, as many isomers produce similar fragmentation patterns. whitman.edu
Advanced analytical techniques are often required to overcome these hurdles:
High-Resolution Gas Chromatography: Capillary columns with specialized stationary phases are used to improve the separation of closely related isomers. oup.comnih.gov
Tandem Mass Spectrometry (MS/MS): Techniques like multiple reaction monitoring (MRM) can be employed to detect specific, structure-indicative fragmentations, allowing for the identification of isomers even when they are not fully separated chromatographically. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure samples or simple mixtures, advanced 2D NMR techniques can provide detailed information about the connectivity and stereochemistry of the molecule, helping to distinguish between complex isomers. nih.gov
Another significant challenge is the presence of an "Unresolved Complex Mixture" (UCM) in the gas chromatograms of many environmental and petroleum samples. nih.govresearchgate.net This UCM consists of a vast number of co-eluting branched and cyclic hydrocarbons that cannot be resolved into individual peaks, complicating quantification and source identification.
Scope and Objectives of Research Focused on this compound within Broader Aliphatic Studies
Research focusing on a specific, highly-branched molecule like this compound serves as a critical component of broader aliphatic studies. The primary objective is to generate precise, unambiguous analytical data for a single, known isomer. This includes its retention time under various chromatographic conditions, its detailed mass spectrum, and its NMR spectra.
This reference data is invaluable for several reasons:
Identification Standard: It allows scientists to definitively identify this compound in complex mixtures, such as fuels or environmental samples.
Model Compound: It can be used as a model compound to study the fundamental aspects of hydrocarbon combustion, helping to build more accurate kinetic models for predicting fuel performance.
Structure-Property Correlation: By comparing its properties to those of its other C13 isomers, researchers can better understand how specific branching patterns and stereochemistry influence physical and chemical behavior.
Ultimately, the detailed study of individual compounds like this compound provides the foundational data necessary to deconstruct and understand the complex mixtures that are ubiquitous in both nature and industry.
Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈ | nist.govnist.gov |
| Molecular Weight | 184.36 g/mol | nist.govepa.gov |
| CAS Number | 62108-25-2 | nist.govnist.gov |
| IUPAC Name | This compound | nist.gov |
| Water Solubility | 0.04237 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
| Synonyms | Decane (B31447), 2,6,7-trimethyl- | chemicalbook.comflavscents.com |
Structure
3D Structure
Properties
CAS No. |
62108-25-2 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,6,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-8-12(4)13(5)10-7-9-11(2)3/h11-13H,6-10H2,1-5H3 |
InChI Key |
OBRONVGOGGDKLB-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)CCCC(C)C |
Canonical SMILES |
CCCC(C)C(C)CCCC(C)C |
Other CAS No. |
62108-25-2 |
Origin of Product |
United States |
Advanced Analytical Methodologies for 2,6,7 Trimethyldecane Characterization
Chromatographic Separation Strategies for Isomeric Resolution
The separation of 2,6,7-trimethyldecane from its isomers is a significant challenge due to their similar physicochemical properties. Advanced chromatographic techniques are essential for achieving the necessary resolution.
Multi-Dimensional Gas Chromatography (GC×GC) Applications in Hydrocarbon Profiling
Comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power compared to conventional one-dimensional GC for complex hydrocarbon mixtures. sepsolve.com By employing two columns with different stationary phase selectivities (e.g., non-polar followed by polar), GC×GC provides a structured separation of compounds based on both volatility and polarity. sepsolve.com This technique is particularly effective for resolving branched alkanes like this compound from other hydrocarbons in intricate matrices such as petroleum products or biological samples. concawe.eumosh-moah.de
In the analysis of complex substances, GC×GC can separate hydrocarbon classes into distinct groups, such as n-alkanes, iso-alkanes, and cyclo-alkanes, which appear as characteristic clusters in the 2D chromatogram. mosh-moah.deacs.org This enhanced separation allows for the identification of individual components, including this compound, that would otherwise co-elute and remain unresolved in a single-dimension separation. mdpi.com The use of a time-of-flight mass spectrometer (TOF-MS) as a detector further aids in the identification and confirmation of these separated compounds. mosh-moah.de For instance, GC×GC-QTOFMS has been successfully used to identify this compound in the volatile profiles of Ophiocordyceps sinensis products. mdpi.com
Developments in Capillary Column Technologies for Branched Alkane Separation
The choice of capillary column is critical for the effective separation of branched alkanes. Non-polar polysiloxane columns, such as those with a DB-1 stationary phase, are commonly used for the analysis of hydrocarbons. unl.edu These columns separate analytes primarily based on boiling point and molecular shape.
Recent advancements have focused on novel stationary phases to improve the resolution of structurally similar isomers. Microporous organic networks (MONs) and zeolitic imidazolate frameworks (ZIFs) have emerged as promising materials for capillary GC columns. nih.govresearchgate.net For example, a ZIF-8 coated capillary has demonstrated a strong capability to separate branched alkanes from their linear isomers due to the sieving effect of its narrow pore windows. researchgate.net Similarly, MON-coated columns have shown better resolution for hexane (B92381) and heptane (B126788) isomers compared to some commercial columns. nih.gov These innovative column technologies offer the potential for baseline separation of challenging isomeric groups, including various trimethyldecane isomers.
Retention Index Systematization for this compound and Related Isomers
The Kovats retention index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants, aiding in compound identification. wikipedia.org The RI of a compound is determined by interpolating its retention time between those of two bracketing n-alkanes. wikipedia.org This system is invaluable for comparing data across different laboratories and analytical conditions. wikipedia.org
For branched alkanes, the retention index is influenced by the number of carbon atoms and the position of the methyl branches. unl.edu The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1058 for this compound on a semi-standard non-polar column. nih.govnist.gov This value can be used to tentatively identify the compound in a complex chromatogram by comparing it to the calculated RIs of unknown peaks. The systematization of retention indices for a wide range of branched alkanes provides a powerful tool for distinguishing between isomers.
| Compound Name | CAS Number | Kovats Retention Index (Non-polar column) | Source |
|---|---|---|---|
| This compound | 62108-25-2 | 1058 | nih.govnist.gov |
| 2,3,7-Trimethyldecane | 62238-13-5 | 1466 | nih.gov |
| 2,6,8-Trimethyldecane | Not Available | 1178.4 | hmdb.ca |
Spectroscopic Approaches for Structural Elucidation
While chromatography separates this compound, spectroscopy provides the detailed structural information necessary for its unambiguous identification.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis
Electron ionization mass spectrometry (EI-MS) is a fundamental technique for the structural elucidation of organic compounds. When a molecule is subjected to a 70 eV electron beam, it forms a molecular ion (M+) which then undergoes fragmentation. The resulting mass spectrum is a unique fingerprint of the compound's structure. uni-saarland.de
For branched alkanes like this compound, fragmentation preferentially occurs at the branching points due to the formation of more stable secondary and tertiary carbocations. rutgers.eduic.ac.ukwhitman.edu The mass spectrum of this compound shows characteristic fragment ions that can be used for its identification. nist.gov The analysis of these fragmentation patterns, often aided by comparison to spectral libraries such as the NIST Mass Spectral Library, is a cornerstone of its characterization. whitman.edu The molecular ion peak for branched alkanes is often weak or absent due to the high propensity for fragmentation. uni-saarland.dejove.com
| m/z Value | Possible Fragment Structure | Significance |
|---|---|---|
| 43 | [C3H7]+ | Common fragment in alkanes, often the base peak. |
| 57 | [C4H9]+ | Indicative of butyl fragmentation. |
| 71 | [C5H11]+ | Suggests pentyl fragmentation. whitman.edu |
| [M-15]+ | Loss of a methyl group (CH3) | Common in methyl-branched alkanes. jove.com |
| [M-29]+ | Loss of an ethyl group (C2H5) | Indicates ethyl branching or cleavage. |
| [M-43]+ | Loss of a propyl group (C3H7) | Suggests propyl branching or cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules, including the stereochemistry of chiral centers. For this compound, which has multiple chiral centers, ¹³C and ¹H NMR are critical for assigning the relative stereochemistry of the methyl groups.
In ¹³C NMR, the chemical shift of each carbon atom is highly sensitive to its local electronic and steric environment. organicchemistrydata.org The presence of methyl branches creates distinct signals, and their chemical shifts can be predicted and compared to experimental data. organicchemistrydata.org The γ-gauche effect, where steric compression between a carbon and a substituent three bonds away causes an upfield shift, is particularly useful for determining stereochemical relationships. organicchemistrydata.org
¹H NMR provides information on the connectivity and stereochemical arrangement of protons. The presence of chiral centers can render adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. masterorganicchemistry.com Detailed analysis of these coupling patterns and chemical shifts, sometimes with the aid of advanced 2D NMR techniques like COSY and NOESY, allows for the complete assignment of the molecule's conformation and stereochemistry.
¹H NMR Spectroscopic Signature Analysis
¹³C NMR and DEPT-135 Techniques for Branching Identification
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment.
To further elucidate the carbon framework, Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique. fiveable.me A DEPT-135 experiment differentiates carbon signals based on the number of attached protons. fiveable.me In this experiment:
CH₃ (methyl) groups appear as positive signals.
CH₂ (methylene) groups appear as negative signals.
CH (methine) groups appear as positive signals.
Quaternary carbons (C) are not observed.
This technique is particularly useful for confirming the branching pattern in isomers like this compound by clearly identifying the methine carbons at the branch points and distinguishing them from the methylene carbons in the main chain and the methyl carbons of the branches. fiveable.me
Table 1: Predicted ¹³C NMR and DEPT-135 Spectral Characteristics for this compound
| Carbon Type | Expected Signal in DEPT-135 |
| CH₃ (Methyl) | Positive |
| CH₂ (Methylene) | Negative |
| CH (Methine) | Positive |
| C (Quaternary) | Absent |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations. vscht.cz The key absorptions would be:
C-H stretching vibrations: Strong bands are expected in the 2850-3000 cm⁻¹ region. vscht.cz
C-H bending vibrations: Bands corresponding to methyl (CH₃) and methylene (CH₂) bending would be observed around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively. vscht.cz
The absence of significant absorptions in other regions of the spectrum (e.g., for C=O, O-H, or C=C groups) would confirm the saturated alkane nature of the compound.
Integration of Hybrid Analytical Platforms for Enhanced Detection
The complexity of samples in which this compound may be found often necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry.
GC-MS Coupling for Targeted and Untargeted Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. frontiersin.orgmdpi.com In this technique, a sample is vaporized and separated into its components in a gas chromatograph before each component is analyzed by a mass spectrometer. doi.org
In targeted metabolomics , researchers look for specific, known compounds. For this compound, this would involve monitoring for its characteristic retention time and mass spectrum. mdpi.com The mass spectrum of this compound, obtained through electron ionization (EI), would show a specific fragmentation pattern, including a molecular ion peak (at m/z 184) and other fragment ions that are indicative of its structure. nist.govnist.gov The most abundant peaks are often at m/z 57 and 43. nih.gov
In untargeted metabolomics , the goal is to identify as many compounds as possible in a sample. mdpi.comnih.gov GC-MS is well-suited for this, and this compound has been identified in untargeted studies of various matrices, including extra virgin olive oil and in studies of volatile organic compounds in human breath. mdpi.comresearchgate.net
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₈ | nist.govnih.gov |
| Molecular Weight | 184.36 g/mol | nist.govnih.gov |
| CAS Number | 62108-25-2 | nist.govnih.gov |
| Kovats Retention Index (non-polar) | 1058 | nih.gov |
| Top Mass Spectrum Peaks (m/z) | 57, 43 | nih.gov |
Hyphenated Techniques in Volatile Organic Compound (VOC) Analysis
The analysis of this compound as a Volatile Organic Compound (VOC) often employs advanced hyphenated techniques to enhance sensitivity and selectivity, especially in complex matrices like air or biological samples. frontiersin.orgnih.gov Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are frequently used to extract and concentrate VOCs from a sample before analysis. mdpi.comnih.gov Dynamic headspace sampling is another method used to efficiently capture a larger quantity of VOCs. frontiersin.org These techniques are crucial for detecting trace levels of compounds like this compound in various applications, including environmental monitoring and disease biomarker discovery. frontiersin.orgresearchgate.net
Method Validation and Quality Assurance Protocols in this compound Analysis
Ensuring the reliability and accuracy of analytical data is paramount. Method validation and quality assurance (QA) are critical components of analyzing this compound. Validation procedures establish the performance characteristics of an analytical method, including:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of individual measurements.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
For the analysis of VOCs like this compound, QA protocols often involve the use of internal and external standards, calibration checks, and participation in proficiency testing programs. epa.govaquigenbio.com The use of certified reference materials, where available, is also essential for ensuring the traceability of measurements. aquigenbio.com Regulatory guidelines, such as those from the Environmental Protection Agency (EPA), provide frameworks for the validation of methods for VOC analysis. epa.gov
Synthetic Pathways and Stereochemical Control in 2,6,7 Trimethyldecane Analogue Synthesis
General Principles of Branched Alkane Construction
The creation of branched alkane frameworks like that of 2,6,7-trimethyldecane relies on a variety of carbon-carbon bond-forming reactions. These methods are fundamental to assembling the intricate carbon skeleton of such molecules.
One of the most common approaches involves the use of organometallic reagents , such as Grignard (RMgX) or organolithium (RLi) compounds. These reagents can be used to introduce methyl groups at specific, pre-functionalized positions on a decane (B31447) or related backbone. For instance, a hypothetical synthesis could involve the sequential reaction of a suitably protected di- or tri-halogenated decane with methylmagnesium bromide to install the methyl groups at the desired locations.
Another powerful method is alkylation , including Friedel-Crafts alkylation. This typically involves reacting a substrate, such as a decane derivative, with a methylating agent like methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. However, controlling the regioselectivity of such reactions to achieve the specific 2,6,7-substitution pattern can be a significant challenge, often leading to a mixture of isomers.
The Wittig reaction and related olefination methods also provide a versatile entry into branched structures. plymouth.ac.uk This can be followed by catalytic hydrogenation of the resulting alkene to yield the saturated alkane. plymouth.ac.uk For example, a synthetic route could involve the reaction of a ketone with a phosphorus ylide to create a carbon-carbon double bond at a specific position, which is then reduced.
A less common but effective strategy for constructing highly substituted carbon chains is the use of 1,3-dithianes as acyl anion equivalents. This method allows for the sequential alkylation of a dithiane precursor, which can then be desulfurized using Raney nickel to afford the final alkane. tandfonline.comjst.go.jp This approach offers good control over the introduction of different alkyl groups.
Finally, for industrial-scale production, catalytic cracking and hydrocracking of larger petroleum fractions can generate a variety of branched alkanes. However, these methods typically produce complex mixtures that require extensive purification to isolate a specific isomer like this compound.
| Synthetic Method | Reagents/Catalysts | Key Features |
| Grignard Reaction | RMgX, RLi | Introduction of alkyl groups to carbonyls or halides. |
| Friedel-Crafts Alkylation | CH₃I, AlCl₃ | Direct methylation of an alkane or derivative. |
| Wittig Reaction | Phosphorus ylide | Formation of C=C bond, followed by hydrogenation. |
| Dithiane Chemistry | 1,3-dithiane, Raney Ni | Sequential alkylation and desulfurization. |
| Catalytic Cracking | Zeolites, high temp. | Industrial production, yields complex mixtures. |
Considerations for Stereoselective Synthesis of Chiral Branched Alkanes
The this compound molecule possesses chiral centers at positions 6 and 7, meaning it can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer requires careful control over the spatial arrangement of atoms during the reaction, a field known as stereoselective synthesis.
A common strategy is the use of a chiral pool , where a readily available, enantiomerically pure starting material is elaborated into the target molecule. For a molecule like this compound, this could involve starting with a chiral building block that already contains one of the desired stereocenters.
Chiral auxiliaries can also be employed. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.
The stereoselective addition of organometallic reagents to carbonyl groups is a powerful tool. For instance, the addition of a Grignard or Gilman reagent to a cyclic precursor, such as a dihydropyranone, can proceed with high stereoselectivity, often with the incoming group attacking from the less sterically hindered face. nih.gov This principle can be applied to set the relative stereochemistry of adjacent methyl groups.
In the synthesis of insect pheromones, which often share structural similarities with branched alkanes, stereocontrolled synthesis of all possible stereoisomers has been achieved. jst.go.jp These syntheses often rely on the stereospecific opening of epoxides or the use of chiral reducing agents to set the stereochemistry.
Novel Catalytic Systems for Aliphatic Chain Elongation and Methylation
Recent advances in catalysis offer new and more efficient ways to construct and functionalize aliphatic chains, which are directly applicable to the synthesis of this compound analogues.
Manganese(I)-based catalysts have emerged for the β-methylation of alcohols using methanol (B129727) as a C1 source. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation with formaldehyde (B43269) (derived from methanol) and subsequent hydrogenation. This approach could be envisioned for the late-stage introduction of a methyl group onto a growing carbon chain.
Iridium-N-heterocyclic carbene (NHC) complexes have also shown high performance in methylation reactions. While often used for N-methylation, the principles can be extended to C-C bond formation.
Cobalt-mediated cyclization reactions of alkynes have been utilized in the total synthesis of complex molecules like steroids. uoi.gr Such catalytic systems can be adapted to construct specific carbon skeletons with high control.
For the elongation of aliphatic chains, copper-catalyzed cross-coupling reactions of allyl boron esters with halogenated alkanes provide a mild and efficient method for constructing saturated C(sp³)-C(sp³) bonds. organic-chemistry.org This could be a valuable tool for coupling different fragments of the this compound backbone.
| Catalytic System | Reaction Type | Potential Application in Synthesis |
| Manganese(I) complexes | β-methylation of alcohols | Introduction of methyl groups. |
| Iridium-NHC complexes | Methylation | Functionalization of the carbon chain. |
| Cobalt-mediated cyclization | Alkyne cyclization | Construction of the carbon skeleton. |
| Copper-catalyzed cross-coupling | C(sp³)-C(sp³) bond formation | Coupling of molecular fragments. |
Challenges in High-Purity Synthesis of Specific Branched Alkane Isomers
One of the most significant hurdles in the synthesis of a specific branched alkane isomer like this compound is achieving high purity. The formation of regioisomers (e.g., 2,5,6-trimethyldecane (B1670050) or 2,6,8-trimethyldecane) and stereoisomers is a common problem.
The primary challenge lies in the separation of these isomers . Because they often have very similar physical properties, such as boiling points and polarities, traditional purification techniques like fractional distillation and standard column chromatography can be ineffective. tandfonline.com
Modern approaches to tackle this separation challenge include the use of zeolites and metal-organic frameworks (MOFs) . These porous materials can separate alkanes based on their size and shape. For instance, certain zeolites can selectively adsorb linear alkanes, allowing the branched isomers to pass through. tandfonline.comjst.go.jp More advanced MOFs with precisely tailored pore sizes can even differentiate between mono- and di-branched alkanes. tandfonline.com
Another challenge is controlling the regioselectivity of alkylation reactions . As mentioned earlier, Friedel-Crafts alkylation can lead to a mixture of products. To overcome this, multi-step synthetic sequences with pre-installed functional groups are often necessary to ensure the methyl groups are added at the correct positions.
Synthetic Strategies for Isotopic Labelling of this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in analytical chemistry. Several strategies can be employed to synthesize isotopically labeled this compound.
A common method for introducing deuterium (B1214612) (²H) is through catalytic hydrogenation of an unsaturated precursor using deuterium gas (D₂) instead of hydrogen gas (H₂). For example, a 2,6,7-trimethyldecene intermediate could be reduced with D₂ over a palladium or platinum catalyst to yield a deuterated version of the target molecule.
Hydrogen isotope exchange (HIE) reactions offer a way to introduce deuterium at a late stage in the synthesis. This involves treating the final alkane with a deuterium source in the presence of a suitable catalyst, such as an iridium complex, which can activate the C-H bonds and facilitate the exchange of hydrogen for deuterium.
For carbon-13 (¹³C) labeling, the use of a labeled precursor is the most common approach. For instance, ¹³C-methyl iodide can be used in a Grignard reaction or an alkylation reaction to introduce a ¹³C-labeled methyl group at a specific position on the decane backbone. By using ¹³C-labeled starting materials, the label can be incorporated into the carbon skeleton of the molecule.
These labeling strategies provide chemists with the means to trace the fate of atoms and molecules through complex processes, offering deeper insights into the chemical and biological behavior of compounds like this compound.
Occurrence and Distribution of 2,6,7 Trimethyldecane in Natural and Anthropogenic Systems
Natural Abundance and Biogenic Origins
2,6,7-Trimethyldecane is synthesized by a variety of organisms, playing a role in their chemical communication and composition. Its detection in fungal, plant, and insect systems highlights its significance in the natural world.
Presence in Fungal Metabolomes
The metabolome of the entomopathogenic fungus Ophiocordyceps sinensis, highly valued in traditional medicine, has been shown to contain this compound. nih.gov In an analysis of volatile components from different products related to O. sinensis, including the fungus itself and its insect host, alkanes were the dominant class of compounds. nih.gov Alongside other branched alkanes like 2,5,6-trimethyldecane (B1670050), this compound was identified as a major volatile constituent in most of the studied products, with the exception of the larval stages. nih.gov The presence of this compound is a key feature of the volatile profile of O. sinensis and its associated products.
Identification in Plant Volatile Profiles
Furthermore, this compound has been detected in honey, a plant-derived product. A volatiles analysis of various honey types identified this compound in chestnut honey. nist.gov Its presence in honey is indicative of its transfer from the nectar of the plant to the final product.
The compound is also a constituent of the volatile profile of certain extra virgin olive oils. In a study of Umbrian olive oils, this compound was detected, although its presence and abundance can vary between different cultivars. mdpi.com Specifically, it was noted to be present in the monovarietal oil from the Moraiolo cultivar. mdpi.com
Table 1: Presence of this compound in Various Plant-Related Products
| Product | Specific Variety/Type | Reference |
|---|---|---|
| Rice | Aromatic Cultivars | acs.org |
| Honey | Chestnut Honey | nist.gov |
| Olive Oil | Moraiolo Cultivar | mdpi.com |
Role as a Component in Biological Systems
In addition to fungi and plants, this compound has been identified as a component in insects. Studies on the chemical ecology of insects have detected this compound. For example, it was listed among the volatile compounds identified in the context of research on the onion fly, Delia antiqua. thegoodscentscompany.com Its presence in insect pupae associated with Ophiocordyceps sinensis has also been noted. nih.gov
Occurrence in Geological Formations and Hydrocarbon Reservoirs
Beyond its biogenic origins, this compound is also found in geological materials, specifically within complex hydrocarbon mixtures derived from ancient organic matter.
Distribution in Crude Oil and Petroleum Products
Research has confirmed the presence of this compound in petroleum products. A study on the composition of oil sludge, a waste product from the petroleum industry, identified this compound as one of the constituent hydrocarbons. juniperpublishers.com This indicates its presence within the complex mixture of hydrocarbons that constitute crude oil and its refined products.
The compound has also been identified in an alcohol-to-jet (ATJ) fuel, a type of biofuel that is often blended with conventional petroleum-based jet fuel. acs.org Its presence in such fuels highlights its stability and compatibility with other hydrocarbons.
Table 2: Identification of this compound in Hydrocarbon Products
| Product | Description | Reference |
|---|---|---|
| Oil Sludge | Waste product from the petroleum industry | juniperpublishers.com |
| Alcohol-to-Jet (ATJ) Fuel | Bio-based jet fuel | acs.org |
Geochemical Significance within Complex Hydrocarbon Mixtures
The presence of specific branched alkanes like this compound in geological samples can serve as a geochemical marker. These compounds are remnants of biological lipids from organisms that contributed to the formation of petroleum source rocks. The structure and distribution of these branched alkanes can provide insights into the depositional environment and the thermal history of the hydrocarbon reservoir. While the specific geochemical significance of this compound is not extensively detailed in the reviewed literature, its identity as a C13 branched alkane places it within the range of hydrocarbons typically analyzed for petroleum geochemistry studies.
Detection in Environmental Compartments and Anthropogenic Emissions
The branched alkane this compound has been identified in various environmental and anthropogenic contexts, ranging from engine exhaust to the degradation products of common polymers and even in human breath. Its presence in these diverse systems highlights its formation through both high-temperature combustion processes and lower-temperature degradation pathways.
Analysis in Aircraft Engine Exhaust and Atmospheric Samples
This compound has been detected as a component of aircraft engine exhaust. In a study analyzing the exhaust from in-use aircraft engines, this compound was quantified among 153 identified compounds. ethz.ch This research aimed to provide a detailed comparison of chemical species emitted under various engine conditions. ethz.ch The compound is also listed as a constituent of jet engine exhaust in atmospheric photochemical modeling studies. dtic.mil Furthermore, it was identified in an investigation into aviation gasoline (Avgas) contamination, where it was present at a low concentration of 0.07%. atsb.gov.au
An industrial hygiene survey identified 2,5,6-trimethyldecane, a related isomer, in the air samples collected from a Solid Rocket Booster (SRB) segment bore, highlighting the presence of such complex hydrocarbons in specialized industrial environments. nasa.gov
| Source | Concentration/Detection | Reference |
| In-use Aircraft Engine Exhaust | Detected and quantified among 153 compounds | ethz.ch |
| Jet Engine Exhaust | Listed as a constituent for modeling | dtic.mil |
| Aviation Gasoline (Avgas) | 0.07% | atsb.gov.au |
Identification in Polymeric Material Degradation Products
Volatile and semi-volatile organic compounds, including this compound, can be released from plastic materials during degradation. Thermal desorption gas chromatography coupled with mass spectrometry (GC/MS) has been used to identify compounds emitted from commercial polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and their composites. scispace.com In these analyses, this compound was listed among the potential migrants or degradation products from these common food contact materials. scispace.com
The pyrolysis of waste plastics is another process that generates a complex mixture of hydrocarbons. In a study on the pyrolysis of waste polyethylene, this compound was identified in the resulting liquid product. aub.edu.lb Similarly, research on the CO2-mediated thermal treatment of disposable plastic food containers, which included polypropylene and polyethylene, also identified a related isomer, 2,5,6-trimethyldecane, in the liquid pyrolysate. bwise.kr The degradation of polymers, whether through thermal processes or other environmental factors, can lead to the formation and release of such branched alkanes. specialchem.comresearchgate.net
| Polymer Source | Degradation Process | Detected Compound | Reference |
| Polypropylene (PP), Polyethylene (PE), and composites | Thermal Desorption | This compound | scispace.com |
| Waste Polyethylene | Pyrolysis | This compound | aub.edu.lb |
| Disposable Plastic Food Containers (PP, PE) | CO2-mediated Thermal Treatment | 2,5,6-Trimethyldecane | bwise.kr |
Presence in Human Exhaled Breath VOCs
The analysis of volatile organic compounds (VOCs) in exhaled breath is a non-invasive method for gaining insight into biochemical processes within the human body. nih.gov this compound has been identified as a VOC in human breath. In a study comparing the breath profiles of asthmatic children with healthy controls, 2,4,6-trimethyl-decane was one of 13 VOCs that showed potential for discriminating between the groups. maastrichtuniversity.nlmdpi.com Although a different isomer, this finding points to the presence of trimethyl-decane variants in human breath and their potential association with respiratory conditions. wjgnet.com
Further studies have also listed trimethyldecane and its isomers as detectable VOCs in human breath in the context of various diseases, including diabetes and lung cancer, although its specific role as a biomarker is still under investigation. d-nb.infonih.govnih.gov The presence of these compounds in breath reflects their circulation in the bloodstream, originating from either endogenous metabolic processes or exposure to external environmental sources. nih.govebi.ac.uk
| Study Context | Detected Isomer | Reference |
| Asthma in children | 2,4,6-Trimethyldecane | maastrichtuniversity.nlmdpi.com |
| General breath VOC analysis | 2,4,6-Trimethyldecane | wjgnet.com |
| Type 2 Diabetes | 2,6,8-Trimethyldecane | d-nb.info |
| General breath VOC analysis | Trimethyldecane (unspecified isomer) | nih.gov |
2,6,7 Trimethyldecane As a Chemical Biomarker and Indicator
Applications in Source Rock Characterization and Petroleum System Analysis
In petroleum geochemistry, the analysis of hydrocarbon composition is fundamental to understanding the origin, maturity, and alteration history of crude oils and source rocks. wikipedia.orgnumberanalytics.com Biomarkers, or "chemical fossils," are complex molecules derived from once-living organisms that retain information about their biological precursors. wikipedia.org Branched alkanes, including isomers of trimethyldecane, are integral components of the saturated hydrocarbon fraction of petroleum and are analyzed to characterize the source rock and depositional environment. ucr.eduresearchgate.net
When crude oil is released into the environment, it undergoes various weathering processes, including evaporation, dissolution, and biodegradation, which alter its chemical composition. geoscienceworld.orgultraphysicalsciences.org Monitoring these changes is crucial for environmental forensics and remediation efforts. Hydrocarbons differ in their susceptibility to microbial degradation, with a general ranking as follows: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov
Due to their higher resistance to biodegradation compared to straight-chain n-alkanes, branched alkanes can serve as indicators of the extent of weathering. nih.govmdpi.com As biodegradation proceeds, the relative abundance of more resistant compounds increases. While highly resistant biomarkers like hopanes and steranes are often used as conserved internal standards to quantify the loss of more degradable petroleum components, the degradation pattern of branched alkanes provides valuable information on the initial to moderate stages of biodegradation. geoscienceworld.orgsigmaaldrich.comnih.govnih.gov The depletion of C32 to C35 homohopanes and triaromatic steroids (TAS) has been observed in weathered oil samples, indicating that even these resistant biomarkers can be degraded over time. nih.govtamu.edu The analysis of the entire suite of hydrocarbons, including specific branched alkanes like 2,6,7-trimethyldecane, contributes to a comprehensive assessment of the weathering state of a spilled oil.
Geochemical parameters derived from the ratios of specific biomarker compounds are essential tools in petroleum exploration. wikipedia.orggeoscienceworld.org These ratios can indicate the source of organic matter, the redox conditions of the depositional environment, and the thermal maturity of the source rock. researchgate.netwikipedia.org
One of the most widely used biomarker ratios is that of the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph). The Pr/Ph ratio is used to infer the oxygen levels of the depositional environment. researchgate.netwikipedia.org A Pr/Ph ratio above 3.0 typically suggests oxic conditions with input from terrestrial organic matter, while a ratio below 0.8 indicates anoxic, often hypersaline, conditions, commonly associated with carbonate or evaporite source rocks. wikipedia.org
While specific ratios involving this compound are not as commonly cited as the Pr/Ph ratio, the relative abundance of various branched and cyclic alkanes is critical for source and facies interpretation. ucr.edu For instance, the ratio of isoprenoids to normal alkanes (e.g., Pr/n-C17 and Ph/n-C18) can be used for oil-source rock correlation and to assess the degree of biodegradation, as bacteria typically consume n-alkanes before isoprenoids. mdpi.comwikipedia.org The complex mixture of numerous alkane isomers, including this compound, provides a detailed fingerprint for correlating oils and understanding their origin. wikipedia.org
Table 1: Key Biomarkers and Ratios in Petroleum Geochemistry
| Biomarker/Ratio | Significance and Interpretation | Relevant Compound Classes |
| Pristane/Phytane (Pr/Ph) | Indicates redox conditions of the depositional environment. High ratios (>3) suggest oxic conditions (terrestrial input); low ratios (<0.8) suggest anoxic/hypersaline conditions. researchgate.netwikipedia.org | Isoprenoid Alkanes |
| Pristane/n-C17 & Phytane/n-C18 | Used for oil-source correlation and to assess thermal maturity and biodegradation. wikipedia.org | Isoprenoid and Normal Alkanes |
| Hopanes | Indicate prokaryotic (bacterial) input. Used as conserved internal standards for biodegradation studies due to high resistance. sigmaaldrich.comnih.gov | Pentacyclic Triterpenoids |
| Steranes | Indicate eukaryotic (algal, higher plant) input. Ratios of different isomers (e.g., C27, C28, C29) reveal source organism types. geoscienceworld.orgtaylorandfrancis.com | Tetracyclic Triterpenoids |
| Branched Alkanes | Provide information on source input and are more resistant to biodegradation than n-alkanes. The overall distribution serves as a fingerprint. nih.govmdpi.com | Saturated Hydrocarbons |
Biomarker Potential in Biological and Medical Research
Volatile organic compounds (VOCs) are produced across all domains of life and represent the "volatilome," a collection of small molecules that can be used for diagnostics, communication, and taxonomic classification. Branched alkanes, including this compound and its isomers, are among the myriad of VOCs with biomarker potential.
The Human Metabolome Database (HMDB) lists this compound, although it notes a scarcity of literature on this specific compound. hmdb.ca However, the closely related isomer, 2,6,8-trimethyldecane, has been identified as a human metabolite found in feces and as a component of exhaled breath, particularly in patients with diabetes. nih.govhmdb.ca This suggests that isomers of trimethyldecane can be products of human metabolism or the gut microbiome.
Breathomics, the analysis of VOCs in exhaled breath, is a non-invasive diagnostic frontier. nih.gov Human breath contains thousands of VOCs, and their profiles can change in response to physiological or pathological states. nih.gov While this compound has not yet been definitively identified as a biomarker in exhaled breath for a specific condition, the presence of its isomers in breath samples indicates that branched alkanes are part of the human volatilome and warrant further investigation as potential disease biomarkers. nih.gov
The aroma and flavor of food products are determined by a complex mixture of VOCs. In rice, these compounds are critical for its eating quality and are used to differentiate between various cultivars. nih.govnih.gov Scientific studies have identified a large number of volatile compounds in rice, including aldehydes, alcohols, ketones, and hydrocarbons. researchgate.netopenagrar.de
Several branched alkanes have been identified as important compounds for distinguishing between rice varieties. For example, a study on japonica rice cultivars identified 2,6,11-trimethyldodecane and 2,7,10-trimethyldodecane as key volatile compounds for discriminating between cultivars of different eating quality. nih.gov Another analysis of various rice types detected 2,4,6-trimethyl-decane in japonica rice. openagrar.de The presence and relative abundance of these and other branched alkanes contribute to the unique aromatic profile of each rice cultivar, making them useful biomarkers for quality assessment and breeding programs. nih.govnih.gov
Table 2: Representative Volatile Hydrocarbons Identified in Rice Cultivars
| Compound | Chemical Class | Potential Role/Significance | Found In |
| 2,4,6-Trimethyldecane | Branched Alkane | Component of volatile profile. openagrar.de | Japonica Rice openagrar.de |
| 2,6,11-Trimethyldodecane | Branched Alkane | Important for discriminating eating quality. nih.gov | Japonica Rice nih.gov |
| 2,7,10-Trimethyldodecane | Branched Alkane | Important for discriminating eating quality. nih.gov | Japonica Rice nih.gov |
| Hexanal | Aldehyde | Contributes to "green grassy" off-flavor, formed from lipid degradation. scispace.com | Various Rice Cultivars scispace.com |
| Nonanal | Aldehyde | Contributes to rice aroma profile. nih.gov | Various Rice Cultivars nih.gov |
| 2-Acetyl-1-pyrroline (2AP) | Heterocyclic | Key potent flavor compound responsible for "popcorn-like" aroma in scented rice. scispace.com | Aromatic Rice scispace.com |
| 1-Octen-3-ol | Alcohol | Associated with lipid oxidation; can negatively affect eating quality. nih.gov | Japonica Rice nih.gov |
Chemotaxonomy utilizes the chemical constituents of organisms, particularly secondary metabolites, for classification. numberanalytics.complantsjournal.com The profile of VOCs produced by a fungus or plant can be highly specific to a particular species or even strain, providing a chemical fingerprint for taxonomic identification. researchgate.netrutgers.edufrontiersin.org
Fungi, including species from the genera Aspergillus and Trichoderma, are known to produce a diverse array of VOCs, including alcohols, ketones, terpenes, and various hydrocarbons. researchgate.netnih.govnih.govnih.gov This production is not only useful for classification but also plays a role in ecological interactions, such as defense and communication. frontiersin.orgnih.gov Branched alkanes are among the VOCs identified in fungal volatilomes, and their specific patterns can help differentiate between fungal clades. researchgate.netnih.gov For instance, different Trichoderma species emit distinct volatile profiles that can be used as molecular markers. nih.gov
Similarly, in plants, the profile of emitted VOCs is used in chemotaxonomic studies. numberanalytics.comcapes.gov.brnih.gov These compounds, which contribute to the plant's scent, are involved in attracting pollinators, deterring herbivores, and defending against pathogens. The specific blend of volatiles, including different alkanes, can be used to distinguish between closely related species and understand their evolutionary relationships. numberanalytics.com While this compound has not been singled out as a specific marker, it falls within the class of branched alkanes that contribute to the species-specific chemical profiles used in modern chemotaxonomy. researchgate.netnih.gov
Environmental Tracing Applications
The unique structural characteristics of branched alkanes like this compound can theoretically serve as a fingerprint to trace the movement and origin of environmental contaminants.
Monitoring Contaminant Migration and Source Apportionment
In the event of a petroleum spill, identifying the responsible party and tracking the spread of the contamination are crucial for remediation and legal purposes. While not as commonly used as more resistant biomarkers like hopanes and steranes, branched alkanes can provide valuable information.
The complex mixture of hydrocarbons in crude oil varies from one source to another. The relative abundance of specific branched alkanes, including this compound, compared to other hydrocarbons can be a characteristic feature of a particular oil. nih.gov By analyzing the composition of branched alkanes in environmental samples (e.g., water, soil, sediment) and comparing it to potential sources, it is theoretically possible to link the contamination to its origin.
Table 1: Hypothetical Data for Source Apportionment of a Petroleum Spill
| Sample Location | Concentration of n-C17 (ng/g) | Concentration of Pristane (ng/g) | Concentration of Phytane (ng/g) | Concentration of this compound (ng/g) | Ratio (Pristane/n-C17) |
| Spill Site A | 500 | 250 | 150 | 50 | 0.5 |
| Contaminated Shoreline B | 250 | 125 | 75 | 25 | 0.5 |
| Uncontaminated Area C | 10 | 2 | 3 | <1 | 0.2 |
| Suspected Source 1 | 600 | 300 | 180 | 60 | 0.5 |
| Suspected Source 2 | 450 | 150 | 100 | 30 | 0.33 |
This table is a hypothetical representation and does not reflect actual experimental data.
Indicators in Biodegradation Studies (Excluding Toxicity)
The biodegradation of petroleum hydrocarbons is a natural process driven by microorganisms. The rate and extent of this degradation can be monitored by observing changes in the chemical composition of the contaminant over time.
Generally, linear alkanes (n-alkanes) are more readily biodegraded by microorganisms than their branched counterparts. researchgate.net This is because the branched structure of molecules like this compound can hinder the enzymatic action of microbes. As a result, in a biodegrading oil slick, the relative concentration of branched alkanes to n-alkanes is expected to increase over time.
While specific research on the biodegradation rate of this compound is scarce, studies on the biodegradation of crude oil under different conditions have shown that the relative abundance of branched alkanes, such as pristane and phytane, compared to n-alkanes like n-C17 and n-C18, can serve as an indicator of the extent of biodegradation. nih.gov For instance, an increasing ratio of pristane to n-C17 is often interpreted as evidence of microbial degradation. nih.gov It is plausible that the ratio of this compound to a corresponding n-alkane could also serve a similar purpose.
Table 2: Hypothetical Changes in Alkane Ratios During a Biodegradation Study
| Time (Days) | n-C17 Concentration (µg/L) | This compound Concentration (µg/L) | Ratio (this compound / n-C17) |
| 0 | 100 | 10 | 0.10 |
| 30 | 50 | 8 | 0.16 |
| 60 | 20 | 7 | 0.35 |
| 90 | 5 | 6 | 1.20 |
This table is a hypothetical representation and does not reflect actual experimental data.
Theoretical and Computational Investigations of 2,6,7 Trimethyldecane
Molecular Modeling and Conformational Analysis
Molecular modeling of 2,6,7-trimethyldecane is centered on understanding its conformational landscape. Conformations are the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org Due to its numerous carbon-carbon single bonds, this compound possesses a vast number of possible conformers, each with a distinct energy level.
Conformational analysis involves identifying the most stable conformers (local minima on the potential energy surface) and the energy barriers between them. maricopa.edu The primary factors governing conformational stability in alkanes are torsional strain (repulsion between bonding electrons of adjacent atoms) and steric strain (repulsive interactions when non-bonded atoms are forced too close together). maricopa.edu
For a branched alkane like this compound, the analysis focuses on rotations around the C-C bonds of the decane (B31447) backbone and the attached methyl groups. The most stable conformations, often referred to as 'staggered', minimize these repulsive forces. libretexts.org Specifically, the 'anti' conformation, where the largest substituent groups are positioned 180° apart, is typically the lowest in energy. libretexts.orgyoutube.com Conversely, 'eclipsed' conformations, where groups are aligned, represent energy maxima. maricopa.edu The presence of three methyl branches introduces significant steric hindrance, making the conformational analysis more complex than that of linear alkanes. The molecule will preferentially adopt a zigzag backbone structure to minimize these interactions. libretexts.orgyoutube.com
Computational methods, particularly molecular mechanics (MM), are employed to model these conformations. MM uses force fields (e.g., AMBER, MMFF) to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped, revealing the relative energies of different conformers.
Table 1: Illustrative Relative Energies of Butane Conformers This table illustrates the fundamental energy differences between conformer types, which are applicable to the more complex structure of this compound.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Type of Strain |
| Anti | 180° | 0 | Minimal |
| Gauche | 60° | 3.8 | Steric |
| Eclipsed (H, CH₃) | 120° | 16 | Torsional & Steric |
| Fully Eclipsed (CH₃, CH₃) | 0° | 19 | Torsional & Steric |
| Data is representative for n-butane and serves as a foundational example. |
Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation
Quantum chemical calculations offer a powerful, first-principles approach to predict and interpret the spectroscopic properties of molecules like this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule. acs.org
Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes due to its balance of accuracy and computational cost. researchgate.net For spectroscopic analysis, DFT can be used to predict:
Nuclear Magnetic Resonance (NMR) Spectra: By calculating the nuclear shielding tensors for each atom (e.g., ¹H and ¹³C), one can predict the chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental spectra to specific atoms within the complex structure of this compound.
Infrared (IR) Spectra: Quantum calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov This results in a theoretical IR spectrum that can be compared with experimental data to confirm the molecule's identity and structural features. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.
The process typically involves first optimizing the molecule's geometry to find its lowest energy structure. nih.gov Then, spectroscopic properties are calculated for this optimized geometry. Comparing these predicted spectra with experimental data helps validate the computed structure and provides a deeper understanding of the molecule's electronic and vibrational characteristics. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example) This table illustrates how quantum calculations are used to correlate theoretical data with experimental findings.
| Property | Calculation Method | Predicted Value | Experimental Value |
| ¹³C NMR Shift (C1) | DFT/B3LYP | ~11-15 ppm | (Not available) |
| ¹³C NMR Shift (C2) | DFT/B3LYP | ~25-30 ppm | (Not available) |
| IR Stretch (C-H) | DFT/B3LYP | ~2850-3000 cm⁻¹ | ~2850-2960 cm⁻¹ |
| Kovats Retention Index | (Not available) | (Not available) | 1058 (Semi-standard non-polar) nih.gov |
| Note: Experimental spectroscopic data for this compound is not readily available in public databases. Predicted values are based on typical ranges for similar alkanes. |
Simulations of Isomeric Interconversion Pathways
Isomeric interconversion refers to the process by which one isomer transforms into another. For alkanes, this typically involves skeletal rearrangements, which are high-energy processes requiring the breaking and reforming of carbon-carbon bonds. These pathways are of significant interest in fields like petroleum refining and catalysis, where alkanes are cracked and isomerized to produce more valuable products.
Computational simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods or ab initio molecular dynamics (AIMD), can be used to model these reaction pathways. acs.org These simulations can elucidate the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for interconversion.
For this compound to convert to another isomer, such as 2,7,7-trimethyldecane, it would likely proceed through a carbocation intermediate, often facilitated by a catalyst like a strong acid or a zeolite surface. nih.gov Computational models can simulate the interaction of the alkane with the catalyst, the formation of the carbocation, subsequent hydride and methyl shifts, and the final formation of the new isomer. These simulations provide a step-by-step molecular movie of the reaction, revealing mechanistic details that are often impossible to observe experimentally. The study of such pathways helps in designing more efficient and selective catalysts.
Development of Computational Tools for Branched Alkane Prediction and Identification
The sheer number of possible isomers for larger alkanes (C₁₃H₂₈ has thousands) makes experimental identification a significant challenge. This has driven the development of computational tools designed to predict the properties of branched alkanes and aid in their identification from experimental data, such as that from gas chromatography-mass spectrometry (GC-MS).
Key areas of development include:
Prediction of Retention Indices: Gas chromatography separates compounds based on their boiling points and interactions with the column's stationary phase. The retention index (e.g., Kovats retention index) is a key identifier. Computational models, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, are being developed to predict retention indices directly from molecular structure. researchgate.net These models are trained on large datasets of known compounds and can then predict the retention index for unknown structures like this compound.
In Silico Mass Spectra Prediction: While still a developing area, quantum chemistry and machine learning are being used to predict the fragmentation patterns of molecules in a mass spectrometer. acs.org By simulating the ionization and subsequent bond-breaking of a molecule, these tools can generate a theoretical mass spectrum that can be matched against experimental data to identify an unknown compound.
Integrated Databases and Software: There is a continuous effort to create comprehensive databases that link chemical structures to their predicted and experimental properties. youtube.com Software tools like ChemDoodle and MarvinJS allow for the easy drawing of structures and can often interface with other programs to calculate properties or search databases, streamlining the process of identifying complex branched alkanes. youtube.com Machine-learned potentials (MLPs) are also emerging as a powerful, targeted approach for accurately modeling specific classes of molecules like alkanes. nih.gov
These computational tools are becoming indispensable in analytical chemistry, petrochemistry, and metabolomics for the high-throughput screening and identification of complex organic molecules.
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing 2,6,7-Trimethyldecane, and how should data interpretation be approached?
Answer:
- Techniques : Use Nuclear Magnetic Resonance (NMR) to confirm methyl group positions (e.g., H NMR for splitting patterns, C NMR for branching confirmation) and Mass Spectrometry (MS) to validate molecular weight (184.3614 g/mol, CH) .
- Interpretation : Compare fragmentation patterns in MS with databases (e.g., NIST Chemistry WebBook) to rule out structural analogs. For NMR, analyze coupling constants to distinguish between 2,6,7-trimethyl and other isomers .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protection : Use nitrile gloves (0.28–0.33 mm thickness) and N95 masks to minimize inhalation risks, as recommended for structurally similar branched alkanes .
- Spill Management : Treat small spills as non-hazardous waste, but avoid direct skin contact. For large spills, use inert absorbents (e.g., vermiculite) and ensure proper ventilation .
Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound across literature sources?
Answer:
- Methodology :
- Cross-Validation : Replicate measurements using gas chromatography (GC) and differential scanning calorimetry (DSC) to verify boiling points and melting ranges.
- Source Evaluation : Prioritize data from authoritative databases (e.g., NIST) over unverified suppliers. For example, conflicting density values should be tested experimentally using pycnometry .
- Documentation : Follow ICMJE guidelines to report purity, instrumentation, and calibration standards, ensuring reproducibility .
Advanced: What computational strategies are effective for modeling the isomerization pathways of this compound under thermal stress?
Answer:
- Approach :
- Validation : Compare computational results with experimental GC-MS data to identify dominant pathways .
Basic: What synthetic routes are documented for this compound, and what are their limitations?
Answer:
- Routes :
- Challenges : Low yields due to steric hindrance at the 6th and 7th positions; optimize reaction time and catalyst loading .
Advanced: How can chromatographic separation techniques be optimized to isolate this compound from its structural isomers?
Answer:
- GC Optimization : Use polar stationary phases (e.g., SE-30) with temperature programming (100–200°C) to resolve co-eluting isomers. Retention indices should be cross-referenced with NIST databases .
- HPLC : Employ reverse-phase C18 columns with isocratic elution (acetonitrile/water) for preparative-scale separation. Monitor purity via refractive index detection .
Basic: What are the environmental stability concerns for this compound, and how should degradation studies be designed?
Answer:
- Stability : While no direct data exists, analog studies (e.g., 2,6,10,14-Tetramethylhexadecane) suggest resistance to hydrolysis but potential photodegradation.
- Study Design : Conduct accelerated UV exposure tests (ASTM G154) and analyze degradation products via GC-MS. Include controls for abiotic vs. microbial pathways .
Advanced: What in silico tools can predict the neurotoxic potential of this compound derivatives?
Answer:
- Tools : Use QSAR models (e.g., OECD Toolbox) to estimate blood-brain barrier permeability. For mechanistic insights, run molecular docking simulations with neuronal receptors (e.g., NMDA) .
- Validation : Compare predictions with in vitro assays (e.g., SH-SY5Y cell viability) to refine toxicity thresholds .
Basic: How should researchers document the synthesis and characterization of this compound to meet journal standards?
Answer:
- Documentation : Follow ICMJE guidelines to detail reagent purity (e.g., ≥95%), instrument parameters (e.g., NMR frequency), and statistical validation of spectral data .
- Structural Evidence : Include annotated spectra and crystallographic data (if available). For CAS 62108-25-2, explicitly reference the molecular formula (CH) and IUPAC name .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
